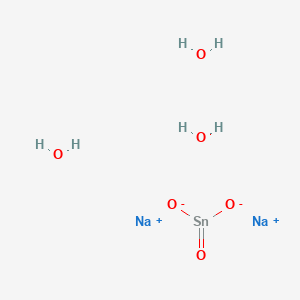

Sodium stannate trihydrate

Descripción general

Descripción

Sodium stannate trihydrate, also known as Sodium tin (IV) oxide trihydrate or sodium hexahydroxostannate, is an inorganic metal oxide containing alkali metal sodium from group IA and post-transition metal tin from group IVA in +4 oxidation state .

Synthesis Analysis

Sodium stannate trihydrate can be synthesized by roasting cassiterite concentrates and sodium carbonate (Na2CO3) under CO–CO2 atmosphere . Another method involves dissolving metallic tin or tin (IV) oxide in sodium hydroxide . The reaction of SnO2 with 6SiO2 and 4Na2CO3 at temperatures above 775°C under CO–CO2 atmosphere can also result in the formation of sodium stannate .Molecular Structure Analysis

The molecular formula of Sodium stannate trihydrate is H6Na2O6Sn . Its average mass is 266.734 Da and its monoisotopic mass is 267.898163 Da .Chemical Reactions Analysis

Sodium stannate trihydrate forms upon dissolving metallic tin or tin (IV) oxide in sodium hydroxide . It is used as a stabilizer for hydrogen peroxide .Physical And Chemical Properties Analysis

Sodium stannate trihydrate is a colorless or white solid . Its linear formula is Na2SnO3·3H2O . The average mass is 266.73 Da and the monoisotopic mass is 267.898163 Da .Aplicaciones Científicas De Investigación

Synthesis of Lanthanum Stannate Nanoparticles

Sodium stannate trihydrate can be used as a precursor to synthesize lanthanum stannate nanoparticles . These nanoparticles are used for the modification of glassy carbon electrodes . This application is particularly useful in electrochemistry, where the modified electrodes can enhance the performance of electrochemical devices.

Synthesis of Neodymium Stannate Nanoparticles

Similarly, sodium stannate trihydrate can also be used to synthesize neodymium stannate nanoparticles . These nanoparticles have been used for the selective detection of dimetridazole in biological samples . This is a significant application in the field of biochemistry and medical diagnostics.

Enhancement of Photoluminescence and Photocurrent Response

In a study, Ag@SnO2 nanoparticles were prepared by varying the concentration of sodium stannate trihydrate coated onto ZnO nanorods . The Ag@SnO2-coated ZnO nanorods exhibited ultraviolet photoluminescence enhanced by nearly six orders of magnitude when 2 mL 40 mM sodium stannate trihydrate was used . This enhanced photoluminescence intensity is ascribed to the localized surface plasmon resonance of Ag in Ag@SnO2 .

Boosting Photocurrent Density

The same study also found that the UVPD with 2 mL 40 mM sodium stannate trihydrate exhibited a high photocurrent density (Jsc) of 5.81 mA cm −2 compared with 2.34 mA cm −2 for the ZnO UVPD . This boost in Jsc is attributed to enhanced UV light harvesting and reduced charge recombination .

Improvement of On/Off Ratio and Response Time

Furthermore, the device also reached a high on/off ratio of 3885 and fast response time compared with the ZnO UVPD . This indicates that photoanodes formed from Ag@SnO2 nanoparticles coated on ZnO NRs are promising for use in photoelectrochemical-type self-powered UV photodetectors .

Mecanismo De Acción

Target of Action

Sodium stannate trihydrate is primarily used as a stabilizer for hydrogen peroxide . It is also used as a precursor to synthesize lanthanum stannate nanoparticles that are used for the modification of glassy carbon electrodes and neodymium stannate nanoparticles for the selective detection of dimetridazole in biological samples .

. .Biochemical Pathways

It is known that the compound plays a role in the synthesis of lanthanum stannate and neodymium stannate nanoparticles . These nanoparticles can be used for various applications, including the modification of glassy carbon electrodes and the selective detection of dimetridazole .

Pharmacokinetics

Given its use as a stabilizer and a precursor in nanoparticle synthesis, it is likely that these properties would depend on the specific application and environment in which the compound is used .

Result of Action

The primary result of sodium stannate trihydrate’s action is the stabilization of hydrogen peroxide . Additionally, it can be used to synthesize lanthanum stannate and neodymium stannate nanoparticles . These nanoparticles have various applications, such as modifying glassy carbon electrodes and selectively detecting dimetridazole .

Action Environment

The action of sodium stannate trihydrate can be influenced by various environmental factors. For instance, its ability to stabilize hydrogen peroxide may be affected by the presence of other compounds or changes in temperature . Similarly, the synthesis of nanoparticles using sodium stannate trihydrate as a precursor can be influenced by factors such as reaction conditions and the presence of other reactants .

Safety and Hazards

Propiedades

IUPAC Name |

disodium;dioxido(oxo)tin;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.3H2O.3O.Sn/h;;3*1H2;;;;/q2*+1;;;;;2*-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFXJSNATBHJIDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.[O-][Sn](=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H6Na2O6Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium stannate trihydrate | |

CAS RN |

12209-98-2 | |

| Record name | Sodium stannate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012209982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SODIUM STANNATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NJ7C1V83KG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is sodium stannate trihydrate primarily used for in the presented research?

A1: Sodium stannate trihydrate (Na2SnO3·3H2O) is primarily employed as a catalyst in the ring-opening polymerization (ROP) of ethylene carbonate (EC) in the provided research papers [, , , , , ].

Q2: How does sodium stannate trihydrate act as a catalyst in this context?

A2: Sodium stannate trihydrate acts as a heterogeneous transesterification catalyst []. It facilitates the opening of the ethylene carbonate ring and the subsequent linking of monomers to form poly(ethylene ether carbonate) diols [].

Q3: What are the structural characteristics of poly(ethylene ether carbonate) diols produced using sodium stannate trihydrate?

A3: The resulting polymers are not solely composed of carbonate linkages. Due to carbon dioxide emission during polymerization, the polymer chains contain a mixture of carbonate and ether linkages [, ]. The ratio of these linkages can be influenced by factors like temperature, catalyst concentration, and monomer-to-initiator ratio []. The polymers are best described as alternating copolymers of diethylene glycol (DEG) and CO2 [].

Q4: Does the presence of ether linkages impact the properties of the final polymer?

A4: Yes, the presence of ether linkages can impact the polymer's properties. Research indicates that the ratio of carbonate to ether linkages can influence the material's thermal and mechanical properties, impacting its suitability for various applications [].

Q5: How is the structure of these polymers analyzed?

A5: Researchers utilize a combination of techniques to elucidate the complex structure of the poly(ethylene ether carbonate) diols. These include:

- Nuclear Magnetic Resonance (NMR): One-dimensional (1H & 13C) and two-dimensional NMR techniques (COSY, HSQC, HMBC) provide detailed structural information, including the type and arrangement of linkages [, ].

- Capillary Gas Chromatography (CGC): This method, often combined with alkaline degradation of the polymers, allows researchers to analyze the poly(ethylene glycol) components and volatile products, giving insight into the polymer composition [].

- MALDI-TOF MS: This technique helps determine the molecular weight distribution of the polymers, supporting the findings from NMR analyses [].

- Size Exclusion Chromatography: This method helps monitor the molar mass progression of the polymers during synthesis [, ].

Q6: Are there any alternative uses for sodium stannate trihydrate mentioned in the research?

A6: Yes, sodium stannate trihydrate, in combination with potassium sodium tartrate tetrahydrate, has been investigated for its synergistic inhibitory effect on the self-corrosion of aluminum in alkaline aluminum-air batteries [].

Q7: What are the implications of sodium stannate trihydrate's role in aluminum-air battery research?

A7: The research suggests that sodium stannate trihydrate could contribute to enhancing the lifespan and performance of aluminum-air batteries by mitigating corrosion, a significant challenge in this battery technology [].

Q8: Is there any research on sodium stannate trihydrate in nanomaterial synthesis?

A8: Yes, one study explores the use of sodium stannate trihydrate in synthesizing tin dioxide (SnO2) self-assembly nanostructure microspheres []. These microspheres have potential applications in gas-sensitive devices [].

Q9: How does the research on sodium stannate trihydrate contribute to a more sustainable future?

A9: The research on sodium stannate trihydrate contributes to a more sustainable future in several ways:

- Developing biodegradable polymers: The synthesis of poly(ethylene ether carbonate) diols using sodium stannate trihydrate offers a potential route to more sustainable and environmentally friendly polymer materials [, ].

- Improving battery technology: The exploration of sodium stannate trihydrate in aluminum-air batteries could lead to more efficient and longer-lasting energy storage solutions, which are crucial for the transition to renewable energy sources [].

- Synthesizing nanomaterials with potential in environmental monitoring: The production of SnO2 nanostructure microspheres using sodium stannate trihydrate opens avenues for creating sensitive gas sensors, which can play a vital role in environmental monitoring and pollution control [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid](/img/structure/B77068.png)